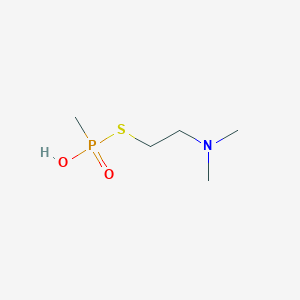
2-Dimethylaminoethylsulfanyl(methyl)phosphinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Dimethylaminoethylsulfanyl(methyl)phosphinic acid is an organophosphorus compound characterized by the presence of a phosphinic acid group, a dimethylaminoethyl group, and a sulfanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Dimethylaminoethylsulfanyl(methyl)phosphinic acid can be achieved through several methods. One common approach involves the reaction of dimethylaminoethanethiol with methylphosphinic acid under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of advanced catalysts and automated systems helps in maintaining consistent quality and reducing production costs .
Análisis De Reacciones Químicas
Types of Reactions
2-Dimethylaminoethylsulfanyl(methyl)phosphinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phosphinic acid group to phosphine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure desired product formation .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, phosphine derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-Dimethylaminoethylsulfanyl(methyl)phosphinic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of enzyme inhibitors.
Mecanismo De Acción
The mechanism of action of 2-Dimethylaminoethylsulfanyl(methyl)phosphinic acid involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can affect various biochemical pathways, leading to changes in cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other phosphinic acids and their derivatives, such as:
- Methylphosphinic acid
- Ethylphosphinic acid
- Phenylphosphinic acid
Uniqueness
2-Dimethylaminoethylsulfanyl(methyl)phosphinic acid is unique due to the presence of both a dimethylaminoethyl group and a sulfanyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these functional groups are advantageous .
Propiedades
Número CAS |
34256-71-8 |
|---|---|
Fórmula molecular |
C5H14NO2PS |
Peso molecular |
183.21 g/mol |
Nombre IUPAC |
2-(dimethylamino)ethylsulfanyl-methylphosphinic acid |
InChI |
InChI=1S/C5H14NO2PS/c1-6(2)4-5-10-9(3,7)8/h4-5H2,1-3H3,(H,7,8) |
Clave InChI |
XUZNMPMJAGVYED-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCSP(=O)(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


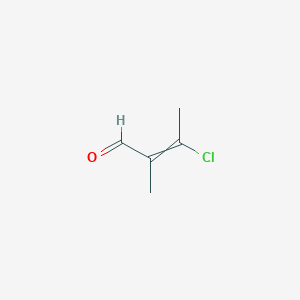

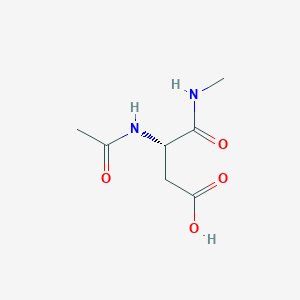
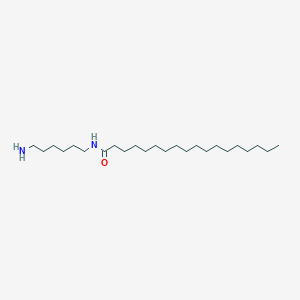
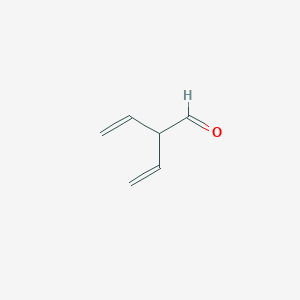


![o,o-Diethyl s-[(5-methoxy-1,3,4-thiadiazol-2-yl)methyl] phosphorothioate](/img/structure/B14678526.png)
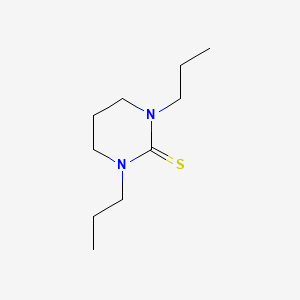
![4-ethoxy-N-[2,2,2-trichloro-1-(4-ethoxyphenyl)ethyl]aniline](/img/structure/B14678555.png)


![1-bromo-4-[(E)-2-phenylethenyl]sulfanylbenzene](/img/structure/B14678570.png)

